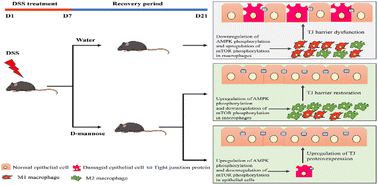d-Mannose promotes recovery from experimental colitis by inducing AMPK phosphorylation to stimulate epithelial repair†
Food & Function Pub Date: 2023-12-05 DOI: 10.1039/D3FO03146B
Abstract
Delayed mucosal healing and impaired intestinal epithelial barrier function have been implicated in the pathogenesis of ulcerative colitis (UC). Accordingly, restoration of epithelial barrier function as a means to reshape mucosal homeostasis represents an important strategy for use in the treatment of UC. In this study, we examined the role and mechanisms of D-mannose in the recovery of colitis as assessed in both animal and cell models. We found that D-mannose ameliorated inflammation, promoted mucosal healing in the colon and therefore was able to induce the recovery of UC. Furthermore, D-mannose increased the expression of tight junction (TJ) proteins and reduced the intestinal permeability during the recovery of colitis. Moreover, D-mannose inhibited M1 macrophage polarization and promoted M2 macrophage polarization via inducing AMPK phosphorylation while reducing mTOR phosphorylation in both models. In addition, increased TJ protein expression and decreased paracellular permeability were observed in NCM460 cells when incubated with the supernatants of D-mannose-treated RAW264.7 cells, suggesting that M1/M2 polarization induced by D-mannose modulates the expression of TJ proteins. Further study showed that D-mannose significantly upregulated the expression of TJ proteins in DSS-treated NCM460 cells by inducing AMPK phosphorylation, indicating a direct protective effect on epithelial cells. Finally, the protective effects of D-mannose were significantly abrogated by the presence of compound C, an AMPK inhibitor. Taken together, our data indicate that D-mannose can alleviate inflammation and foster epithelial restitution in UC recovery by inducing the TJ protein expression, which are achieved by inducing AMPK phosphorylation in the epithelium and/or macrophages.


Recommended Literature
- [1] A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma†
- [2] Environmentally benign and diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines†
- [3] Green sensors for voltammetric determination of lindane in water samples using bare and nylon 6,6 modified pencil electrodes
- [4] Nanoencapsulated crystallohydrate mixtures for advanced thermal energy storage†
- [5] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†
- [6] Probing the electronic and ionic transport in topologically distinct redox-active metal–organic frameworks in aqueous electrolytes†
- [7] An operando DRIFTS investigation into the resistance against CO2 poisoning of a Rh/alumina catalyst during toluenehydrogenation
- [8] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†
- [9] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [10] Photochemical control of bacterial gene expression based on trans encoded genetic switches†










